2-(5-Bromo-1H-indol-1-yl)ethanol
Overview
Description
2-(5-Bromo-1H-indol-1-yl)ethanol is a chemical compound with the molecular formula C10H10BrNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors, and play a significant role in cell biology .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including antimicrobial and anticancer effects .
Action Environment
It is known that factors such as temperature, ph, and presence of other molecules can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromoindole with ethylene oxide under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-1H-indol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 2-(5-bromo-1H-indol-1-yl)acetaldehyde or 2-(5-bromo-1H-indol-1-yl)acetic acid.
Reduction: Formation of 2-(1H-indol-1-yl)ethanol.
Substitution: Formation of 2-(5-amino-1H-indol-1-yl)ethanol or 2-(5-mercapto-1H-indol-1-yl)ethanol.
Scientific Research Applications
2-(5-Bromo-1H-indol-1-yl)ethanol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex indole derivatives.
Biology: Studying the biological activity of indole derivatives and their potential as therapeutic agents.
Medicine: Investigating its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-(5-Bromo-1H-indol-3-yl)ethanol: Similar structure but with the bromine atom at the 3-position instead of the 1-position.
2-(5-Chloro-1H-indol-1-yl)ethanol: Similar structure but with a chlorine atom instead of a bromine atom.
2-(5-Fluoro-1H-indol-1-yl)ethanol: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness: 2-(5-Bromo-1H-indol-1-yl)ethanol is unique due to the presence of the bromine atom at the 1-position, which significantly influences its reactivity and biological activity. The bromine atom enhances its electrophilic character, making it more reactive in substitution reactions compared to its chloro and fluoro counterparts .
Properties
IUPAC Name |
2-(5-bromoindol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBGZOPEJRCONC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443146 | |
Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148366-28-3 | |
Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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